molecular formula C10H16ClNO2 B1470865 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride CAS No. 1423027-97-7

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

Cat. No. B1470865
CAS RN: 1423027-97-7
M. Wt: 217.69 g/mol
InChI Key: UELUDCZGPNOHJR-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1423027-97-7 . It has a molecular weight of 217.7 . It is a powder form substance .


Physical And Chemical Properties Analysis

This compound is a powder form substance . The storage temperature is room temperature .

Scientific Research Applications

Research on Related Compounds

  • In vivo Metabolism Studies

    • Studies on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), reveal insights into in vivo metabolism pathways in rats, identifying multiple metabolites formed through processes like deamination, reduction, oxidation, and acetylation (Kanamori et al., 2002). This type of research is crucial for understanding how structurally related compounds might be metabolized in biological systems.
  • Enantioselective Metabolism

    • Research on the metabolism of methoxychlor, an endocrine disruptor pesticide, by human cytochromes P450 showcases the enantioselective formation of metabolites. This work highlights significant differences in the formation of selective enantiomers by various P450 isoforms, indicating that similar compounds could have differing biological activities based on their enantiomeric forms (Hu & Kupfer, 2002).
  • Reductive Dechlorination by Bacterial Species

    • The study of methoxychlor and DDT dechlorination by Eubacterium limosum underlines the potential for microbial biodegradation of chlorinated organic compounds. These findings suggest avenues for environmental bioremediation research involving similar chemical structures (Yim et al., 2008).
  • Asymmetric Synthesis

    • A method for the asymmetric synthesis of clopidogrel hydrogen sulfate using a chiral auxiliary similar in structure to the query compound demonstrates the utility of these chemicals in synthesizing therapeutically relevant molecules (Sashikanth et al., 2013).
  • Polymer Modification and Application

    • The functional modification of polymers through condensation reactions with amine compounds, including structures similar to the query, underscores the relevance of such chemicals in materials science for developing new polymeric materials with enhanced properties (Aly & El-Mohdy, 2015).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride are currently unknown . Understanding the affected pathways and their downstream effects would require additional research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

properties

IUPAC Name

2-[(2-methoxyphenyl)methoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-12-10-5-3-2-4-9(10)8-13-7-6-11;/h2-5H,6-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELUDCZGPNOHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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